molecular formula C26H15ClN4O6 B11552536 2-(4-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(4-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11552536
M. Wt: 514.9 g/mol
InChI Key: ZBMMQOADFLMKKK-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multiple steps, starting with the preparation of the benzoxazole ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of palladium-catalyzed coupling reactions and specific temperature controls are common in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H15ClN4O6

Molecular Weight

514.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H15ClN4O6/c27-18-6-4-17(5-7-18)26-29-22-13-19(8-10-24(22)37-26)28-15-16-2-1-3-21(12-16)36-25-11-9-20(30(32)33)14-23(25)31(34)35/h1-15H

InChI Key

ZBMMQOADFLMKKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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